An In-depth Technical Guide to Triisodecyl Trimellitate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Triisodecyl Trimellitate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisodecyl trimellitate (TIDTM) is a high molecular weight, branched-chain triester of trimellitic acid and isodecyl alcohol. This comprehensive technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in various industrial and pharmaceutical formulations. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for its synthesis and analysis are provided.
Chemical Structure and Identification
Triisodecyl trimellitate is a complex ester with the chemical formula C₃₉H₆₆O₆ and a molecular weight of approximately 630.95 g/mol .[1][2] Its structure consists of a central aromatic trimellitate core esterified with three branched isodecyl alcohol chains.[3] This branched structure imparts unique physical and chemical properties, distinguishing it from linear phthalate (B1215562) plasticizers.
IUPAC Name: tris(8-methylnonyl) benzene-1,2,4-tricarboxylate CAS Number: 36631-30-8[2] Molecular Formula: C₃₉H₆₆O₆[1][2]
The molecular structure of triisodecyl trimellitate is characterized by three long, branched isodecyl chains attached to a central trimellitic acid core, contributing to its lipophilic nature and high molecular weight.[3]
Physicochemical Properties
Triisodecyl trimellitate is typically a clear, colorless to pale yellow, viscous liquid at room temperature.[4] Its high boiling point and low vapor pressure contribute to its low volatility, a desirable characteristic in many of its applications.[4][5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Triisodecyl Trimellitate
| Property | Value | Test Method / Source |
| Molecular Weight | 630.95 g/mol | [2] |
| Boiling Point | 335 °C | [5] |
| Density (at 20°C) | 0.959 g/cm³ | [1] |
| Specific Gravity (at 27°C) | 0.962 – 0.963 | ASTM-D-1045-2008[5] |
| Viscosity (at 20°C) | 490 ± 10 cP | KLJ-TM-P-13-97[5] |
| Flash Point | 215 °C | KLJTM[5] |
| Pour Point | -37 °C | [1] |
| Refractive Index (at 27°C) | 1.483 – 1.487 | ASTM-D-1045-2008[5] |
| Water Solubility (at 20°C) | 1.24 mg/L | [1] |
| logP (at 35°C) | 9.4 | [1] |
| Vapor Pressure (at 25°C) | 0 Pa | [1] |
| Volatile Loss (130°C/3h) | Max. 0.10 wt. % | KLJ-TM-P-11-92[5] |
| Acidity | Max. 0.03 wt. % | ASTM-D-1045-2008[5] |
| Ester Content | Min. 99.00 wt. % | ASTM-D-1045-2008[5] |
Triisodecyl trimellitate is readily soluble in most organic solvents and oils, but has limited solubility in water.[4][6]
Synthesis of Triisodecyl Trimellitate
The synthesis of triisodecyl trimellitate is typically achieved through the esterification of trimellitic anhydride (B1165640) with isodecyl alcohol.[2][4] Two primary synthesis pathways are commonly employed: direct esterification and a two-step transesterification process.
Experimental Protocol for Direct Esterification
This protocol is a representative example for the synthesis of trialkyl trimellitates and can be adapted for triisodecyl trimellitate.
Materials:
-
Trimellitic anhydride
-
Isodecyl alcohol (molar ratio of 1:3 to 1:5 with trimellitic anhydride)[7]
-
Catalyst (e.g., tetraisopropyl titanate or p-toluenesulfonic acid)[7]
-
Nitrogen gas supply
-
Reaction vessel with stirrer, heating mantle, thermometer, and a water separator (e.g., Dean-Stark apparatus)
Procedure:
-
Charge the reaction vessel with trimellitic anhydride and isodecyl alcohol.
-
Add the catalyst to the mixture.
-
Begin stirring and purge the system with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to the esterification temperature, typically between 190-220°C.[7]
-
Continuously remove the water generated during the reaction using the water separator.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when no more water is generated.[7]
-
Once the reaction is complete, cool the mixture to approximately 120°C.
-
Apply a vacuum to distill and remove the excess unreacted isodecyl alcohol.[7]
-
Further cool the crude product to about 90°C.
-
Wash the product with water to remove any remaining catalyst and impurities.
-
Dry the final product to obtain purified triisodecyl trimellitate.
Experimental Protocol for Two-Step Transesterification
This method involves the initial synthesis of a simple methyl ester followed by transesterification with isodecyl alcohol. This can yield a product with a lower color number.
Part A: Synthesis of Trimethyl Trimellitate
-
React trimellitic anhydride with an excess of methanol (B129727) in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to form trimethyl trimellitate.[8][9]
-
Purify the resulting trimethyl trimellitate by distillation.[8]
Part B: Transesterification to Triisodecyl Trimellitate
-
Charge a reaction vessel with the purified trimethyl trimellitate and isodecyl alcohol.
-
Add a transesterification catalyst, such as tetraisopropyl titanate.[8]
-
Heat the mixture, typically to around 220°C, under a nitrogen atmosphere.[8]
-
The methanol generated during the transesterification is continuously removed by distillation.
-
After the reaction is complete, the excess isodecyl alcohol is removed under vacuum.
-
The final product is then purified.
Analytical Methodologies
The quantification of triisodecyl trimellitate, particularly in matrices such as polymers or food contact materials, is commonly performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of semi-volatile compounds like triisodecyl trimellitate.
Sample Preparation (Solvent Extraction):
-
A homogenized sample of the material is accurately weighed.
-
Solvent extraction is performed using a suitable solvent like n-hexane. Techniques such as Soxhlet extraction, ultrasound-assisted extraction, or accelerated solvent extraction can be employed.[10]
-
The extract is concentrated and reconstituted in a known volume of an appropriate solvent.
-
The final solution is filtered (e.g., through a 0.22 µm filter) before injection into the GC-MS system.[10]
Table 2: Representative Performance Characteristics of a Validated GC-MS Method for a Similar Trimellitate (Trioctyl Trimellitate)
| Parameter | Performance |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 mg/kg |
| Limit of Quantification (LOQ) | 0.10 mg/kg |
| Recovery | 82 - 105% |
| Precision (Relative Standard Deviation, RSD) | 5.6 - 7.5% |
Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of trimellitates.
Table 3: Representative Performance Characteristics of a Validated LC-MS/MS Method for a Similar Trimellitate (Trioctyl Trimellitate)
| Parameter | Performance |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 101.1% |
Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]
Applications and Logical Relationships
The unique properties of triisodecyl trimellitate make it a versatile compound with applications in various fields.
Caption: Logical relationships between the properties and applications of Triisodecyl Trimellitate.
Plasticizer for Polymers
Triisodecyl trimellitate is a primary monomeric plasticizer for polyvinyl chloride (PVC) and other chlorinated thermoplastics, particularly for applications requiring high-temperature resistance (up to 105°C).[4][5] Its low volatility and migration resistance make it suitable for use in electrical wiring and cables.[4][5]
Cosmetics and Personal Care
In the cosmetics industry, triisodecyl trimellitate functions as a skin-conditioning agent and emollient.[2] Its high viscosity and lipophilic nature make it an excellent ingredient for pigment dispersion in color cosmetics like lipsticks and foundations, ensuring uniform color distribution and stability.[3] The CIR Expert Panel has concluded that triisodecyl trimellitate is safe for use in cosmetics under current practices.[3]
Lubricants
Due to its low volatility, good thermal stability, and oxidation stability, triisodecyl trimellitate is a valued additive in the lubricants industry.[5] It forms a protective film on surfaces, reducing friction and wear.[4]
Safety and Handling
Triisodecyl trimellitate is considered to have low toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). It should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[5]
References
- 1. Tri-isodecyl trimellitate | 36631-30-8 [chemicalbook.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Triisodecyl Trimellitate | C39H66O6 | CID 169794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Triisodecyl trimellitate (EVT-288629) | 36631-30-8 [evitachem.com]
- 5. kljindia.com [kljindia.com]
- 6. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]
- 7. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
